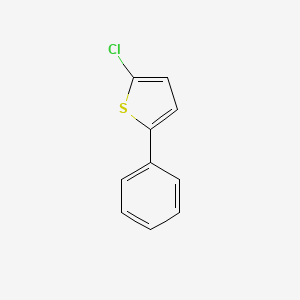

2-Chloro-5-phenylthiophene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C10H7ClS |

|---|---|

分子量 |

194.68 g/mol |

IUPAC 名称 |

2-chloro-5-phenylthiophene |

InChI |

InChI=1S/C10H7ClS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |

InChI 键 |

GMTLKXXIXFYGKB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)Cl |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 5 Phenylthiophene

Direct Synthetic Routes

Halogenation and Subsequent Phenylation Approaches

This strategy commences with the chlorination of the thiophene (B33073) ring, followed by the introduction of the phenyl group. The initial step typically involves the direct chlorination of thiophene to produce 2-chlorothiophene (B1346680). A common method for this transformation is the reaction of thiophene with sulfuryl chloride. jcu.edu.au Another patented method describes passing chlorine gas through a solution of thiophene in ethylene (B1197577) dichloride to yield 2-chlorothiophene. google.com

Once 2-chlorothiophene is obtained, the subsequent phenylation at the C5 position can be achieved through direct C-H activation/arylation reactions. Research has demonstrated the direct C-H phenylation of 2-substituted thiophenes, including 2-chlorothiophene, to yield the corresponding 5-phenylthiophene derivatives. chemsrc.com These reactions are typically catalyzed by palladium complexes, where the choice of ligands and reaction conditions is crucial for achieving high regioselectivity at the C5 position versus other positions on the thiophene ring. chemsrc.comunirioja.es

Phenylation and Subsequent Halogenation Approaches

An alternative direct route involves the initial phenylation of thiophene, followed by chlorination. The phenylation of thiophene can be accomplished via radical reactions, which typically result in a mixture of 2-phenylthiophene (B1362552) and 3-phenylthiophene, with the 2-substituted isomer being the major product. researchgate.net

The subsequent step is the regioselective chlorination of 2-phenylthiophene at the vacant C5 position. Electrophilic aromatic substitution on 2-phenylthiophene preferentially occurs at the C5 position due to the directing effect of the sulfur atom and the phenyl group. Standard chlorinating agents, such as N-chlorosuccinimide (NCS), can be employed for this purpose. The activation of the thiophene ring by the phenyl group facilitates this electrophilic substitution.

Cross-Coupling Reactions in the Synthesis of Phenyl-Substituted Thiophenes

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming the C-C bond between the thiophene ring and the phenyl group. These methods offer high efficiency and functional group tolerance, starting from pre-functionalized precursors.

Suzuki-Miyaura Coupling Protocols for Related Precursors

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. researchgate.netlibretexts.org To synthesize 2-chloro-5-phenylthiophene, two primary Suzuki strategies are viable:

Strategy A: Reaction of a 5-chloro-2-thienylboronic acid or its ester derivative with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene).

Strategy B: Reaction of 2-chloro-5-halothiophene (e.g., 2-chloro-5-bromothiophene or 2-chloro-5-iodothiophene) with phenylboronic acid.

The synthesis of substituted thiophenes using Suzuki coupling is well-documented. For instance, 2-acetyl-5-bromothiophene (B160168) has been successfully coupled with various arylboronic acids under microwave irradiation, demonstrating the feasibility of the reaction even with deactivated thiophene substrates. semanticscholar.org Similarly, the synthesis of 2-phenylthiophene from 2-bromothiophene (B119243) and phenylboronic acid proceeds with a palladium catalyst and a base. These examples underscore the applicability of Suzuki coupling for constructing the this compound framework from appropriate precursors. The reaction conditions are generally mild and tolerant of various functional groups. researchgate.net

Table 1: Example Suzuki-Miyaura Coupling Conditions for Thiophene Derivatives

| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II) | KOH | Water | Microwave | High | semanticscholar.org |

| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80–100°C | High | |

| Racemic α-haloesters | Arylboron reagents | Iron-based catalyst | - | - | - | 83% | rsc.org |

Stille Coupling Strategies for Halogenated Thiophene Systems

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, this method can be applied to synthesize this compound through two main pathways:

Strategy A: Coupling of 2-chloro-5-(tributylstannyl)thiophene with a phenyl halide.

Strategy B: Coupling of 2-chloro-5-halothiophene with phenyltributylstannane.

The Stille reaction is highly effective for creating C-C bonds on heterocyclic systems. wikipedia.orglibretexts.org Its utility has been shown in the synthesis of various thiophene oligomers where halogenated thiophenes are coupled with stannylated thiophenes. jcu.edu.au For instance, the coupling of 2-bromo-3-n-octylthiophene with 5,5'-bis(tributylstannyl)-2,2'-bithiophene (B175666) has been reported with high yields. jcu.edu.au Acid chlorides can also serve as electrophiles in Stille couplings, reacting with vinylstannanes to form α,β-unsaturated ketones, highlighting the reaction's versatility. msu.edu The primary drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org

Table 2: Example Stille Coupling Conditions

| Substrate 1 (Stannane) | Substrate 2 (Halide) | Catalyst | Solvent | Conditions | Yield | Reference |

| Vinylstannane (in situ) | 4-Bromobenzoyl chloride | Pd(PPh₃)₄ | THF | 65 °C | ~100% | msu.edu |

| 5,5'-bis(tributylstannyl)-2,2'-bithiophene | 2-bromo-3-n-octylthiophene | Pd(PPh₃)₄ | THF:DMF | - | 86% | jcu.edu.au |

Negishi Coupling in the Construction of Thiophene Derivatives

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and reactivity. wikipedia.org The synthesis of this compound via Negishi coupling can be envisioned through:

Strategy A: Reacting a (5-chloro-2-thienyl)zinc halide with a phenyl halide.

Strategy B: Reacting a (2-chloro-5-halo)thienylzinc halide with a phenylzinc halide or reacting 2-chloro-5-halothiophene with a phenylzinc halide.

A pertinent example is the synthesis of 2,5-diarylthiophenes using a Negishi cross-coupling strategy. researchgate.net In this approach, thiophene is first lithiated and then treated with zinc chloride to form the organozinc reagent in situ. This reagent is subsequently coupled with an aryl halide in the presence of a palladium catalyst. Specifically, the synthesis of 2-(4-chlorophenyl)-5-phenylthiophene has been successfully achieved using this methodology, demonstrating its direct relevance and effectiveness for preparing the target compound's structural class. researchgate.net The reaction of thiophene-derived sulfonium (B1226848) salts with zincated pyrimidines also highlights the utility of Negishi coupling for complex heterocyclic systems. acs.org

Table 3: Example Negishi Coupling for Diarylthiophene Synthesis

| Thiophene Precursor | Aryl Halide | Catalyst | Reagents | Solvent | Conditions | Yield | Reference |

| Thiophene | 1-chloro-4-iodobenzene | Pd(dba)₂ / SPhos | 1. n-BuLi 2. ZnCl₂ | THF | Microwave, 100°C | 81% (for 2-(4-chlorophenyl)-5-phenylthiophene) | researchgate.net |

| Thiophene | Iodobenzene | Pd(dba)₂ / SPhos | 1. n-BuLi 2. ZnCl₂ | THF | Microwave, 100°C | 88% (for 2,5-diphenylthiophene) | researchgate.net |

Functionalization and Derivatization Approaches

The inherent reactivity of the this compound core allows for a variety of functionalization and derivatization strategies. These can be broadly categorized by the site of reaction: the thiophene ring itself, the chloro substituent, or the phenyl side-chain.

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic attack, primarily at the C3 and C4 positions. The presence of the electron-withdrawing chloro group at C2 and the phenyl group at C5 directs incoming electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and acylation, which introduce new functional groups onto the thiophene core. For instance, bromination of this compound typically yields 3-bromo-2-chloro-5-phenylthiophene, demonstrating the regioselectivity of this reaction.

Table 1: Electrophilic Substitution Reactions of this compound

| Reaction | Reagent(s) | Position of Substitution | Product |

| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-2-chloro-5-phenylthiophene |

| Nitration | Nitric Acid/Acetic Anhydride | C3/C4 | Mixture of 2-Chloro-3-nitro-5-phenylthiophene and 2-Chloro-4-nitro-5-phenylthiophene |

| Acylation | Acetyl Chloride/AlCl₃ | C4 | 4-Acetyl-2-chloro-5-phenylthiophene |

Nucleophilic Substitution Pathways Involving the Chloro Group

The chlorine atom at the C2 position of the thiophene ring is a key site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This pathway is fundamental for creating diverse derivatives of this compound. Reactions with various nucleophiles such as amines, alkoxides, and thiolates allow for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These transformations are often catalyzed by transition metals, such as palladium or copper, which facilitate the substitution process.

Table 2: Nucleophilic Substitution Reactions at the C2 Position

| Nucleophile | Reagent Example | Catalyst | Product Type |

| Amine | Aniline | Pd₂(dba)₃ / Xantphos | N-Aryl-5-phenylthiophen-2-amine |

| Alkoxide | Sodium Methoxide | CuI / L-proline | 2-Methoxy-5-phenylthiophene |

| Thiolate | Sodium Thiophenolate | Pd(OAc)₂ / DPEPhos | 2-(Phenylthio)-5-phenylthiophene |

Side-Chain Functionalization and Modification

Beyond the thiophene ring, the phenyl group offers another avenue for structural modification. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, though the conditions must be carefully controlled to avoid unwanted reactions on the thiophene moiety. For example, nitration or halogenation of the phenyl group can be achieved, leading to derivatives with altered electronic and steric properties. These modifications are crucial for fine-tuning the molecule's characteristics for various applications.

Table 3: Functionalization of the Phenyl Side-Chain

| Reaction | Reagent(s) | Position of Substitution | Product Example |

| Nitration | HNO₃/H₂SO₄ | para | 2-Chloro-5-(4-nitrophenyl)thiophene |

| Bromination | Br₂/FeBr₃ | para | 5-(4-Bromophenyl)-2-chlorothiophene |

| Acylation | Acetyl Chloride/AlCl₃ | para | 5-(4-Acetylphenyl)-2-chlorothiophene |

Advanced Synthetic Techniques and Optimization

The pursuit of more efficient, sustainable, and scalable methods for synthesizing this compound and its derivatives has led to the adoption of advanced technologies. Microwave-assisted synthesis and continuous-flow chemistry represent two significant advancements in this area.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of this compound synthesis, microwave-assisted protocols offer several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. This technique is particularly effective for cross-coupling reactions, such as the Suzuki coupling of 2,5-dichlorothiophene (B70043) with phenylboronic acid, which is a common route to this compound. The ability of microwaves to rapidly and uniformly heat the reaction mixture often leads to higher efficiency and selectivity.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield |

| Suzuki Coupling | Conventional Heating | 12 hours | 75% |

| Suzuki Coupling | Microwave Irradiation | 15 minutes | 90% |

Continuous-Flow Chemistry for Compound Generation

Table 5: Advantages of Continuous-Flow Synthesis for this compound

| Parameter | Advantage in Flow Chemistry |

| Heat Transfer | Efficient heat dissipation, allowing for highly exothermic reactions to be performed safely. |

| Mass Transfer | Enhanced mixing and interfacial contact between reactants. |

| Scalability | Production can be easily scaled up by running the system for longer periods. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and intermediates. |

Catalytic System Optimization in Thiophene Synthesis

The synthesis of substituted thiophenes, including this compound, often relies on cross-coupling reactions where the optimization of the catalytic system is critical for achieving high yields and purity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form the crucial carbon-carbon bond between the thiophene core and the phenyl group. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent system. rroij.com

Research into the synthesis of related 5-aryl-thiophene derivatives highlights the importance of systematic screening of these components. For instance, in the Suzuki cross-coupling reaction to produce 2-(bromomethyl)-5-aryl-thiophenes, the catalyst, base, and solvent were varied to maximize product yield. rroij.comd-nb.info The tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst is commonly used. d-nb.infonih.gov The choice of base and solvent can have a significant impact; combinations such as potassium phosphate (B84403) (K₃PO₄) in a 1,4-dioxane/water mixture have proven effective, leading to good to excellent yields. d-nb.infonih.gov The high solubility of boronic acids in this solvent system is thought to contribute to the improved yields. nih.gov

In some cases, standard Sonogashira or Suzuki coupling conditions may fail or provide low yields, necessitating further optimization. rroij.comresearchgate.net Factors such as temperature and reaction time are also crucial variables. For example, Suzuki reactions for similar structures have been successfully carried out at 90°C over 12 hours. d-nb.info The development of a robust catalytic system often involves exploring different palladium sources, with catalysts like bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) being noted as particularly effective for creating thiophene-based structures. researchgate.net

The following table summarizes the optimization of a Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-phenylthiophene derivatives, demonstrating the influence of different reaction components.

Table 1: Optimization of Catalytic System for Suzuki-Miyaura Coupling

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 76 |

| 2 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 70 |

| 3 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 63 |

| 4 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 61 |

Data derived from the synthesis of various 2-(bromomethyl)-5-aryl-thiophenes, illustrating the typical yields achieved with an optimized Pd(PPh₃)₄ system. d-nb.infonih.gov

Regioselective Synthesis Strategies

Achieving the specific 2,5-disubstitution pattern of this compound requires precise control over the reaction, a concept known as regioselectivity. Several strategies have been developed to direct substituents to the desired positions on the thiophene ring.

One of the most direct methods is the Suzuki-Miyaura cross-coupling reaction, which joins an aryl boronic acid with a halogenated thiophene. nih.gov To synthesize a this compound, one could start with 2,5-dichlorothiophene or 2-bromo-5-chlorothiophene (B1265590). The reaction of a pre-functionalized thiophene, such as 2-bromo-5-(bromomethyl)thiophene, with various aryl boronic acids regioselectively yields the 5-aryl product. d-nb.infonih.gov The difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position, leaving the chloro group intact. The reaction of an aryl halide with an aryl boronic acid is generally preferred over that of a benzyl (B1604629) halide. d-nb.info

Another powerful regioselective method involves the ring expansion of aryl gem-dichlorocyclopropyl ketones using Lawesson's reagent. This process can produce highly substituted 5-chlorothiophenes with excellent regioselectivity. oup.com The resulting 5-chlorothiophene can then undergo a subsequent Suzuki-Miyaura coupling with phenylboronic acid (PhB(OH)₂) to introduce the phenyl group at the desired position, yielding the final 2-aryl-5-chlorothiophene structure. oup.com

Directed lithiation is a third key strategy for achieving regioselectivity. This involves using a directing group on the thiophene ring to guide a strong base, typically n-butyllithium (n-BuLi), to deprotonate a specific adjacent carbon atom. mdpi.com The resulting lithiated intermediate can then be treated with an electrophile to install a substituent at that precise location. By performing successive lithiation and quenching steps, complex substitution patterns can be built up with high control, starting from simple thiophenes. mdpi.com For instance, starting with 2-propylthiophene, lithiation occurs selectively at the 5-position, allowing for the introduction of a substituent there. A second lithiation can then be directed to another position. mdpi.com This step-wise approach ensures the defined placement of each functional group.

Table 2: Regioselective Synthesis Approaches for Substituted Thiophenes

| Method | Starting Material Example | Key Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid, Pd(PPh₃)₄ | 2-(Bromomethyl)-5-aryl-thiophene | d-nb.infonih.gov |

| Ring Expansion | Aryl gem-dichlorocyclopropyl ketone | Lawesson's reagent | 5-Chlorothiophene | oup.com |

| Directed Lithiation | 2-Propylthiophene | n-BuLi, Phenyl isocyanate | N-Phenyl-5-propylthiophene-2-carboxamide | mdpi.com |

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Phenylthiophene

Electrophilic Aromatic Substitution Reactivity Profile

The aromatic nature of the thiophene (B33073) ring in 2-chloro-5-phenylthiophene allows it to undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The chlorine atom at the 2-position and the phenyl group at the 5-position of the thiophene ring exert competing electronic effects that determine the position of incoming electrophiles. The sulfur atom in the thiophene ring is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming substituents to the ortho and para positions. In the case of this compound, the available positions for substitution are the 3- and 4-positions.

The chlorine atom is an ortho, para-directing deactivator. Its inductive effect withdraws electron density from the ring, making it less reactive than unsubstituted thiophene. However, its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho and para to it. The phenyl group is also an ortho, para-directing group, but it is generally considered to be weakly activating or deactivating depending on the reaction conditions.

In electrophilic aromatic substitution reactions of 2-substituted thiophenes, the substituent at the 2-position primarily directs incoming electrophiles to the 5-position. However, in this compound, the 5-position is already occupied. Therefore, substitution is directed to the available 3- and 4-positions. The chlorine at the 2-position directs electrophiles to the 3-position (ortho) and the 5-position (para, which is blocked). The phenyl group at the 5-position directs to the 4-position (ortho) and the 2-position (para, which is blocked).

Computational methods, such as the RegioSQM method, can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the relative free energies of the intermediates formed upon protonation at different ring positions. wuxiapptec.com Generally, the position that leads to the most stable intermediate (the one with the lowest free energy) is the preferred site of electrophilic attack. wuxiapptec.com For substituted thiophenes, electrophilic attack is generally favored at the α-carbon (2- or 5-position) over the β-carbon (3- or 4-position). researchgate.net However, with both α-positions substituted in this compound, the regioselectivity is a more nuanced outcome of the directing effects of both the chloro and phenyl groups.

Reaction Mechanisms of Key Electrophilic Transformations

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich thiophene ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland complex or sigma complex. libretexts.orgresearchgate.net This is typically the rate-determining step. researchgate.net A base then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

Nitration: Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. mnstate.edu The thiophene ring of this compound attacks the nitronium ion, leading to the formation of a nitro-substituted product.

Halogenation: Halogenation, such as bromination or chlorination, is another common electrophilic substitution reaction. It often requires a Lewis acid catalyst, like FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile. mnstate.edu For instance, the reaction with bromine in the presence of a catalyst would lead to the formation of a bromo-substituted derivative.

Carbon-Carbon Bond Formation via Organometallic Catalysis

Organometallic catalysis provides powerful methods for forming new carbon-carbon bonds, and this compound is a suitable substrate for such reactions, particularly cross-coupling reactions.

Further Cross-Coupling Reactions of this compound

The chlorine atom on the thiophene ring can be readily displaced through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing more complex aryl- and heteroaryl-substituted thiophenes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. niscpr.res.innih.govresearchgate.net this compound can be coupled with various arylboronic acids to yield 2-aryl-5-phenylthiophenes. scispace.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov Microwave irradiation has been shown to accelerate Suzuki coupling reactions. niscpr.res.insemanticscholar.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. commonorganicchemistry.comjcu.edu.au This method can also be used to introduce new carbon substituents at the 2-position of this compound.

Heck Coupling: In the Heck reaction, an alkene is coupled with an aryl or vinyl halide under the influence of a palladium catalyst. mdpi.comresearchgate.net This reaction allows for the introduction of vinyl groups onto the thiophene ring. The reaction is versatile and can be performed with a variety of olefins. mdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. It offers another route for the arylation or alkylation of this compound.

Table 1: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-5-phenylthiophene |

| Stille | Organostannane | Pd catalyst | 2-Alkyl/Aryl-5-phenylthiophene |

| Heck | Alkene | Pd catalyst, Base | 2-Vinyl-5-phenylthiophene |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 2-Alkyl/Aryl-5-phenylthiophene |

Directed Arylation and Alkylation Reactions

Direct C-H arylation has emerged as a powerful tool for the synthesis of thiophene-based materials, offering a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. researchgate.netacs.org In the context of this compound, direct arylation would involve the activation of a C-H bond at the 3- or 4-position and subsequent coupling with an aryl halide.

The regioselectivity of direct arylation on thiophene rings can be challenging to control. However, studies have shown that by carefully selecting the catalyst, ligands, and reaction conditions, selective β-arylation (at the 3- or 4-position) can be achieved. nii.ac.jp For instance, palladium catalysts have been successfully used for the β-selective C–H arylation of thiophenes with various arylating agents. acs.orgnii.ac.jp

Derivatization for Advanced Chemical Synthesis

The functionalization of this compound through the reactions described above opens up pathways to a wide array of derivatives with potential applications in various fields.

For example, the introduction of different aryl groups via Suzuki coupling can lead to the synthesis of novel thiophene-based compounds with interesting electronic and photophysical properties, making them suitable for use in organic electronics. researchgate.net The resulting 2,5-diarylthiophenes are key structural motifs in many organic materials. researchgate.net

Furthermore, the derivatization of this compound can be a crucial step in the synthesis of biologically active molecules. Thiophene derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. ijprajournal.com The ability to precisely modify the structure of this compound allows for the fine-tuning of these biological activities. For instance, the synthesis of thiophene-based sulfonamides via Suzuki coupling has yielded compounds with significant urease inhibition activity. core.ac.uk

Synthesis of Complex Thiophene-Based Molecules

This compound serves as a key intermediate in the synthesis of a wide array of intricate thiophene-containing molecules. The chlorine substituent can be readily displaced by various nucleophiles, and the C-H bonds on the thiophene ring can be functionalized through coupling reactions.

One significant application is in the creation of bithiophene and polythiophene structures. For instance, deprotonative metalation of 2-chloro-3-substituted thiophenes at the 5-position using a bulky magnesium amide, followed by coupling with a bromothiophene in the presence of a palladium catalyst, yields regioregular head-to-tail chlorobithiophenes. kobe-u.ac.jp This method allows for the controlled assembly of thiophene units, which are foundational for developing organic semiconductors and conductive polymers. kobe-u.ac.jp

Furthermore, Suzuki cross-coupling reactions are extensively employed to introduce aryl groups at specific positions on the thiophene ring. The differential reactivity of halogens on a thiophene ring, such as in 2-bromo-5-chlorothiophene (B1265590), allows for selective, sequential arylation. researchgate.net This strategic approach enables the synthesis of unsymmetrically substituted bis-aryl thiophenes, which are of interest for their potential biological activities. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netscispace.com

The table below summarizes examples of complex thiophene-based molecules synthesized from chloro- and bromo-thiophenes, highlighting the diversity of structures that can be achieved.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Chloro-3-hexylthiophene and 2-Bromo-3-hexylthiophene | 1. TMPMgCl·LiCl; 2. Pd-PEPPSI-SIPr | 2-Chloro-3-hexyl-5-(3-hexylthiophen-2-yl)thiophene | 92% | kobe-u.ac.jp |

| 2-Bromo-5-chlorothiophene and various arylboronic acids | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | 2-Aryl-5-chlorothiophenes | Moderate to good | researchgate.net |

| 5-Bromothiophene-2-carboxylic acid and various arylboronic acids | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O | 5-Arylthiophene-2-carboxylic acids | Good | scispace.com |

| 2-Iodothiophene and Phenylboronic acid | μ-device with polymeric palladium catalyst | 2-Phenylthiophene (B1362552) | 99% | jst.go.jp |

Precursor Role in Multi-Step Organic Syntheses

The utility of this compound extends to its role as a precursor in multi-step synthetic sequences, where each reaction sets the stage for subsequent transformations. savemyexams.comyoutube.comsolubilityofthings.com The functional groups introduced via reactions involving this compound can be further manipulated to build complex molecular frameworks.

For example, the chloro group can be substituted with a variety of nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. smolecule.com This substitution is often a key step in a longer synthetic route. The resulting product can then undergo further reactions, such as oxidation of a newly introduced sulfur-containing group or reduction of a carboxamide. smolecule.com

The phenyl-substituted thiophene core is a common motif in molecules designed for medicinal chemistry and materials science. chemicalbook.com For instance, 2-chlorothiophene (B1346680) is used in the preparation of 5-phenylthiophene derivatives which can then be elaborated into more complex structures. chemicalbook.com The synthesis of compounds like N-[2-chloro-5-( smolecule.comoxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide showcases the integration of the thiophene moiety into a larger, multi-ring system, likely through a series of planned synthetic steps. ontosight.ai

The following table outlines typical transformations where a substituted thiophene acts as a precursor in a multi-step synthesis.

| Precursor | Transformation | Reagents | Subsequent Reactions | Reference |

| 5-Chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide | Nucleophilic Substitution of Chlorine | Amines, thiols, alkoxides | Further functionalization of the introduced group | smolecule.com |

| 5-Chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide | Oxidation of Sulfide | Hydrogen peroxide, potassium permanganate | Formation of sulfoxides or sulfones | smolecule.com |

| 2-Chlorothiophene | Suzuki Coupling | Pyrimidine compounds | Further elaboration of the coupled product | chemicalbook.com |

| 2-Bromo-5-chlorothiophene | Selective Suzuki Coupling | Arylboronic acids | Second coupling at the chloro position | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Phenylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the 2-chloro-5-phenylthiophene framework. The aromatic protons on the thiophene (B33073) and phenyl rings exhibit characteristic chemical shifts. For instance, in a CDCl₃ solvent, the protons of the phenyl group typically appear as a multiplet in the range of δ 7.25–7.60 ppm. vulcanchem.com The thiophene protons also produce signals in the aromatic region, with their exact chemical shifts and coupling patterns being dependent on the substitution pattern. For example, the ¹H NMR spectrum of 2-phenylthiophene (B1362552) shows signals for the thiophene protons, which can be further analyzed for their coupling constants to determine their relative positions. researchgate.net In derivatives, the presence of different substituents can cause shifts in these signals, providing further structural information.

Table 1: Representative ¹H NMR Data for Phenylthiophene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-Methyl-5-phenylthiophene (B1588679) | CDCl₃ | 7.51 (d, J = 7.1 Hz, 2H), 7.37 (t, J = 7.5 Hz, 2H), 7.28 (d, J = 7.5 Hz, 1H), 7.11 (s, 1H), 2.42 (s, 3H) core.ac.uk |

| (S)-(5-Phenylthiophene-2-carbonyl)alanine | DMSO | 1.40 (d, J = 3.6 Hz, 3H), 4.40 (quint, J = 7.2 Hz, 1H), 7.37 (t, J = 7.2 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.56 (d, J=7.6 Hz, 2H) mdpi.com |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of each unique carbon atom in the molecule. In the ¹³C NMR spectrum of a phenylthiophene derivative, signals corresponding to the aromatic carbons of both the thiophene and phenyl rings are observed. For instance, the aromatic carbons in 2-methyl-5-nitro-3-phenylthiophene (B15452433) appear in the range of δ 123.5–138.7 ppm. vulcanchem.com The presence of a chiral center in a molecule can lead to all carbons being chemically non-equivalent, resulting in a unique signal for each carbon. masterorganicchemistry.com

Table 2: Representative ¹³C NMR Data for Phenylthiophene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl 4-(2-phenylethynyl)benzoate | CDCl₃ | 164.6, 150.8, 131.7, 131.6, 130.0, 129.5, 128.8, 128.8, 128.7, 128.4, 125.9, 122.5, 121.6, 92.8, 88.5 rsc.org |

| 2-Methyl-5-phenylthiophene | CDCl₃ | 141.1, 133.6, 133.4, 128.9, 127.7, 125.5, 125.2, 109.9, 14.8 core.ac.uk |

This table is interactive. Click on the headers to sort the data.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals correlations between protons that are J-coupled, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, helping to piece together the fragments identified in the 1D ¹H NMR spectrum. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached carbons (one-bond ¹H-¹³C connectivity). sdsu.educolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing valuable information for assigning the carbon signals in the ¹³C NMR spectrum. columbia.edu

These 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound and its derivatives, characteristic IR absorption bands can be observed. For example, the C-S stretching vibration in thiophene rings is a key identifier. vulcanchem.com In derivatives containing other functional groups, such as a nitro group (-NO₂), strong absorption bands corresponding to the symmetric and asymmetric stretches of this group would be prominent, typically around 1520 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are also observed.

Table 3: Representative FTIR Data for Phenylthiophene Derivatives

| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |

|---|---|---|

| Phenyl 4-acetylbenzoate | KBr | 2368.4, 2345.3, 1733.9, 1678.0, 1286.4, 1215.0, 1089.7, 761.8 rsc.org |

| Phenyl 4-(2-phenylethynyl)benzoate | KBr | 2362.6, 1730.0, 1265.2, 1190.0, 1174.6, 1076.2, 756.0 rsc.org |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that result in a change in polarizability. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations that may be weak or absent in the FTIR spectrum. For thiophene-based compounds, Raman spectroscopy can provide detailed information about the vibrations of the thiophene ring itself. For instance, the FT-Raman spectrum of thiophene shows several fundamental vibrations. researchgate.net In substituted phenylthiophenes, the Raman spectrum can be used to study the effects of substituents on the vibrational modes of the entire molecule. tandfonline.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Phenylthiophene researchgate.net |

| 2-Methyl-5-phenylthiophene core.ac.uk |

| (S)-(5-Phenylthiophene-2-carbonyl)alanine mdpi.com |

| 2-Methyl-5-nitro-3-phenylthiophene vulcanchem.com |

| Phenyl 4-(2-phenylethynyl)benzoate rsc.org |

| Phenyl 4-acetylbenzoate rsc.org |

| 2-Methyl-5-phenyl-thieno[2,3-d] rsc.orgtandfonline.comoxazin-4-one asianpubs.org |

| 2-Chlorothiophene (B1346680) chemicalbook.comchemicalbook.com |

| Thiophene researchgate.netchemicalbook.com |

| 2-dicyanovinyl-5-phenylthiophene researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules, including this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For instance, the expected monoisotopic mass (MH+) for 3,4-bis(2-methyl-5-phenylthiophene-3-yl)furan-2,5-dione is 442.0697, with a found value of 442.0685. rsc.org Similarly, another derivative has an expected MH+ of 669.1409 and a found value of 669.1401. rsc.org The presence of chlorine and bromine atoms in a molecule leads to characteristic isotopic patterns in the mass spectrum. wpmucdn.commiamioh.edu For example, a compound with one chlorine atom will exhibit a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1. wpmucdn.commiamioh.edu This is evident in the mass spectrum of 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene, which shows a molecular ion peak at m/z 304.8 and isotopic peaks at 306.8 and 308.8. d-nb.info

The fragmentation patterns observed in mass spectrometry offer valuable insights into the structure of the molecule. libretexts.org Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. wpmucdn.com In the case of thiophene derivatives, fragmentation often involves the thiophene ring itself. For example, the mass spectrum of 1-(3-(5-(bromomethyl) thiophene-2-yl)phenyl)ethanone shows a molecular ion at m/z 294.1 and fragment ions corresponding to the loss of a methyl group, a carbonyl-methyl group, and the bromomethyl group. d-nb.info

Below is a table summarizing the HRMS data for some derivatives of this compound.

| Compound | Expected MH+ | Found MH+ | Reference |

| 3,4-bis(2-methyl-5-phenylthiophene-3-yl)furan-2,5-dione | 442.0697 | 442.0685 | rsc.org |

| Derivative of 3,4-bis(2-methyl-5-phenylthiophene-3-yl)furan-2,5-dione | 669.1409 | 669.1401 | rsc.org |

| 4-(4-(2-bromocyclopent-1-enyl)-5-methylthiophen-2-yl)pyridine | Not specified | Not specified | beilstein-journals.org |

X-Ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. recx.nokrossing-group.debruker.com For derivatives of this compound, SC-XRD studies have been instrumental in confirming their molecular geometries. For example, the crystal structure of methyl 3-chloro-5-phenylthiophene-2-carboxylate reveals a triclinic crystal system with the space group P-1. beilstein-journals.org

In a study of two Schiff base derivatives of (2-amino-5-ethyl-thiophen-3-yl)-(2-chloro-phenyl)-methanone, single-crystal X-ray diffraction revealed that both compounds crystallize in the triclinic space group P-1. researchgate.net The analysis of bond lengths and angles within the thiophene ring of related structures shows values consistent with its aromatic character. d-nb.info For instance, carbon-sulfur bond lengths are typically around 1.72 Å, and carbon-carbon bond lengths range from 1.35 to 1.45 Å. Intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal packing, are also elucidated through these studies. d-nb.info

The following table presents crystallographic data for derivatives of this compound.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of light, providing insights into the electronic structure and photophysical properties.

UV-Vis absorption spectroscopy is used to study the electronic transitions in conjugated systems like this compound. rsc.orgoecd.org The absorption spectra of thiophene derivatives are characterized by intense absorption bands typically in the UV region, arising from π-π* transitions within the conjugated system. up.ac.zatandfonline.com The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the thiophene and phenyl rings. up.ac.zaresearchgate.net For instance, extending the π-conjugation by introducing different bridging moieties leads to a red-shift (bathochromic shift) in the absorption spectra. researchgate.net The absorption spectra of some thiophene derivatives have been recorded in various solvents to study solvatochromic effects. researchgate.netresearchgate.net

The table below shows the maximum absorption wavelengths for some thiophene derivatives.

| Compound | Solvent | λmax (nm) | Reference |

| 1o | CH3CN | Not specified | rsc.org |

| 1o | Cyclohexane | Not specified | rsc.org |

| 2o | Cyclohexane | Not specified | rsc.org |

| 2o | Hexane | Not specified | rsc.org |

Fluorescence spectroscopy provides information about the excited state properties of molecules. rsc.orgresearchgate.net Many thiophene derivatives exhibit fluorescence, and their emission spectra, quantum yields, and lifetimes are important parameters for understanding their photophysical behavior. researchgate.netresearchgate.net The fluorescence properties are also influenced by the molecular structure and the solvent environment. researchgate.netresearchgate.net For example, the introduction of a 4,5-dithienyl-imidazole moiety into a bi- or terthiophene oligomer can significantly increase the fluorescence quantum yield. researchgate.net Fluorescence quenching studies have also been performed on thiophene derivatives to investigate their interactions with other molecules. researchgate.netresearchgate.net While fluorescence is commonly studied, phosphorescence studies, which involve transitions from a triplet excited state, are less common for these compounds but can provide further insights into their electronic structure. researchgate.net

Transient Triplet-Triplet Absorption Investigations

Transient triplet-triplet (T-T) absorption spectroscopy is a powerful technique used to study the photophysical properties of molecules in their excited triplet state. This method involves the excitation of a molecule to a singlet excited state using a short laser pulse, followed by intersystem crossing (ISC) to a long-lived triplet state. A second, weaker probe light source is then used to measure the absorption of this transient triplet species. These investigations provide valuable data on the kinetics of triplet state formation and decay, as well as the energy levels and structure of the triplet manifold.

While direct transient T-T absorption data for this compound is not extensively available in the public domain, studies on analogous compounds such as 2-phenylthiophene (PT), 2-methyl-5-phenylthiophene (MPT), and 2,4-dimethyl-5-phenylthiophene (B1278431) (DMPT) offer significant insights into the expected behavior. rsc.org Research has shown that substitution on the thiophene ring can significantly impact the rate of intersystem crossing. For instance, the introduction of methyl groups can alter the rate of ISC, a principle that can be extrapolated to understand the influence of the chloro- and phenyl- substituents in this compound. rsc.org

The general mechanism involves the excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁). The molecule then transitions from the S₁ state to the T₁ state via intersystem crossing. The triplet state can then be probed by measuring its absorption of light at specific wavelengths, a phenomenon known as triplet-triplet absorption.

The following table summarizes the intersystem crossing rates for some related phenylthiophene compounds, which helps in predicting the behavior of this compound.

| Compound | Intersystem Crossing Rate (ps) |

| 2-phenylthiophene (PT) | 102 ± 5 |

| 2-methyl-5-phenylthiophene (MPT) | 132 ± 3 |

| 2,4-dimethyl-5-phenylthiophene (DMPT) | 21.6 ± 1.0 |

Data sourced from studies on phenylthiophene compounds. rsc.org

The non-planar geometry of certain substituted thiophenes has been shown to accelerate the rate of intersystem crossing. rsc.org This is attributed to enhanced spin-orbit coupling in the twisted molecular structure. rsc.org Given the potential for non-planar conformations in this compound due to the presence of the phenyl group, it is plausible that it would also exhibit efficient intersystem crossing.

Furthermore, techniques like femtosecond stimulated Raman scattering (FSRS), in conjunction with quantum chemical calculations, have been employed to visualize the intricate details of the excited-state dynamics, including the structural rearrangements and the pathway of intersystem crossing to the triplet state. nih.govepj-conferences.org Nanosecond transient absorption spectroscopy has also been utilized to confirm the formation of triplet states in various thiophene-substituted aromatic compounds. rsc.orgscispace.com

The study of triplet energies in thiophene-based oligomers has revealed that the triplet energy can be modulated by altering the sequence and type of substituent groups. bgsu.edu This tunability is a crucial aspect for the design of materials with specific photophysical properties. A comprehensive analysis of related arylthienyl compounds often involves determining not only the transient triplet-triplet absorption spectra but also the quantum yields of fluorescence (ΦF), internal conversion (ΦIC), intersystem crossing (ΦT), and singlet oxygen generation (ΦΔ), along with the lifetimes of the excited states. researchgate.net

Computational and Theoretical Investigations of 2 Chloro 5 Phenylthiophene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. jocpr.comrsc.org DFT calculations, often employing functionals like B3LYP, have been successfully used to determine the properties of thiophene (B33073) derivatives. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgnih.gov For thiophene derivatives, DFT studies, for instance at the B3LYP/6-31G(d,p) level of theory, have been conducted to elucidate their molecular structures. nih.gov

In the case of substituted 2-chloro-5-phenylthiophenes, the planarity of the molecule is a key feature. Studies on closely related compounds, such as 2-(3-chloro-4-fluorophenyl)-5-chlorothiophene and 2-(3,4-dichlorophenyl)-5-chlorothiophene, show that the thiophene and phenyl rings are nearly coplanar. nih.gov The dihedral angle between the aromatic rings is typically small, indicating a relatively flat molecular structure. nih.gov The C-S-C bond angle within the thiophene ring is calculated to be approximately 91-92 degrees, which is consistent with known data for thiophene compounds. nih.gov

| Parameter | 2-(3-chloro-4-fluorophenyl)-5-chlorothiophene | 2-(3,4-dichlorophenyl)-5-chlorothiophene |

|---|---|---|

| C–S–C Angle (°) | 91.34 | 91.74 |

| Dihedral Angle between Rings (°) | 2.115 | 11.789 |

| Planarity (RMS deviation) | 0.0287 Å (more planar) | 0.1619 Å (less planar) |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.commdpi.com In computational studies of thiophene derivatives, the HOMO is often found to be distributed over the entire π-conjugated system, while the LUMO's distribution can vary depending on the substituents. mdpi.com For 2-Chloro-5-phenylthiophene, the π-system encompassing both the thiophene and phenyl rings would be expected to contribute significantly to the frontier orbitals. The energy gap for substituted thiophenes typically falls in the range of 3-5 eV, reflecting stable yet reactive systems. mdpi.com

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the sulfur and chlorine atoms due to their high electronegativity and lone pairs of electrons. The π-electron clouds of the thiophene and phenyl rings would also represent regions of negative potential. In contrast, the hydrogen atoms would exhibit positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net This analysis helps in understanding intermolecular interactions and the sites of chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations, typically done at the same level of theory as geometry optimization, provide the frequencies and intensities of the fundamental vibrational modes. jocpr.com By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov

For a molecule like this compound, key vibrational modes would include:

C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹). mdpi.com

C=C stretching vibrations within the thiophene and phenyl rings (in the 1400-1650 cm⁻¹ region). mdpi.com

C-S stretching and ring deformation modes of the thiophene core.

C-Cl stretching vibration, which is expected at a lower frequency.

Theoretical calculations often overestimate vibrational frequencies, so the computed values are typically scaled by a factor (e.g., 0.961) to improve agreement with experimental results. nih.gov

Reactivity Descriptors and Bonding Analysis

DFT calculations also allow for the determination of various chemical reactivity descriptors that quantify the reactivity of a molecule. These descriptors are derived from the energies of the frontier orbitals.

Global Chemical Reactivity Descriptors

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / 2η.

These descriptors help to classify this compound in terms of its reactivity profile, indicating whether it is more likely to act as an electrophile or a nucleophile and how it might behave in chemical reactions.

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (-EHOMO - ELUMO) / 2 |

| Chemical Hardness (η) | η = (-EHOMO + ELUMO) / 2 |

| Chemical Softness (S) | S = 1 / 2η |

| Electrophilicity Index (ω) | ω = χ² / 2η |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs. It provides a quantitative description of bonding interactions and charge delocalization within the molecule. For compounds structurally similar to this compound, such as other 2-aryl-5-chlorothiophenes, DFT studies have been conducted to analyze their electronic properties, including the frontier molecular orbitals (FMOs) which are closely related to NBOs. nih.gov

In these related molecules, the highest occupied molecular orbital (HOMO) is typically distributed over the thiophene ring and the aryl substituent, indicating that these are the regions most susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO), on the other hand, is often localized on the thiophene ring and the chloro substituent, highlighting the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) is a concept that helps in understanding the ability of a molecule to accept electrons. nih.govias.ac.in The global electrophilicity index is a measure of this property and is related to the HOMO and LUMO energies. For molecules like this compound, the presence of the electron-withdrawing chlorine atom and the delocalized π-system of the phenyl and thiophene rings influences its electrophilic character.

The ECT analysis for this compound would likely indicate a moderate to high electrophilicity, making it susceptible to reactions with nucleophiles. The charge transfer that occurs during a chemical reaction can be predicted using this analysis, providing valuable information about the reaction mechanism. The phenyl and chloro substituents on the thiophene ring play a crucial role in modulating the electrophilicity of the molecule.

Crystal Structure Prediction and Intermolecular Interactions

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net For various thiophene derivatives, this analysis has revealed the nature and extent of interactions such as H···H, C···H, and S···H contacts, which are crucial in determining the crystal packing. nih.govresearchgate.net

A hypothetical Hirshfeld surface analysis of this compound would likely show significant contributions from H···H and C···H interactions, arising from the phenyl and thiophene rings. The chlorine atom would also be expected to participate in halogen bonding or other weak interactions. The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact. These plots are instrumental in comparing the crystal packing of different but related structures.

For instance, in a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld analysis revealed that the most significant contributions to crystal packing arise from H···H (39.2%), H···C/C···H (25.2%), and Cl···H/H···Cl (11.4%) contacts. nih.gov A similar distribution of interactions would be anticipated for this compound.

Advanced Computational Studies

Beyond the fundamental electronic and structural analyses, advanced computational studies can predict more specialized properties of this compound.

Non-Linear Optical (NLO) Properties Calculation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. free.frjhuapl.edu Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. journalirjpac.comnih.govunifr.chscihorizon.com The key parameters are the first and second hyperpolarizabilities (β and γ), which quantify the NLO response.

For thiophene-based molecules, the extent of π-conjugation and the presence of donor-acceptor groups are known to enhance NLO properties. nih.govscispace.comresearchgate.net In this compound, the phenyl group can act as a π-donor and the chloro-substituted thiophene as a π-acceptor system, which could give rise to NLO activity. Theoretical calculations on similar molecules have shown that substitution with electron-donating and withdrawing groups can significantly increase the hyperpolarizability values. unifr.ch A computational study of this compound would involve calculating these hyperpolarizabilities to assess its potential as an NLO material.

For example, a study on substituted (M)-tetrathia- journalirjpac.com-helicenes showed that the introduction of donor and acceptor groups significantly enhanced the first hyperpolarizability. unifr.ch

Thermochemical Parameter Derivation

Thermochemical parameters such as the standard enthalpy of formation, entropy, and heat capacity are essential for understanding the stability and reactivity of a compound under different conditions. scispace.comresearchgate.netnewcastle.edu.auresearchgate.net These parameters can be accurately calculated using high-level computational methods like CBS-QB3. scispace.comresearchgate.net

Studies on chlorinated thiophenes have shown that the standard enthalpies of formation generally decrease with an increasing degree of chlorination. scispace.comresearchgate.net The position of the chlorine atom also influences the stability of the isomer. For 2-chlorothiophene (B1346680), the calculated standard enthalpy of formation is lower than that of 3-chlorothiophene, indicating greater stability. scispace.com

A theoretical study of this compound would provide its standard enthalpy of formation, which would be a valuable piece of data for thermochemical databases and for predicting the thermodynamics of reactions involving this compound. The calculated entropy and heat capacity would allow for the determination of its Gibbs free energy of formation, providing a complete thermodynamic profile.

Below is a hypothetical table of thermochemical parameters for this compound, based on trends observed for other chlorinated thiophenes.

| Thermochemical Parameter | Calculated Value | Units |

| Standard Enthalpy of Formation (gas) | Value | kJ/mol |

| Standard Entropy (gas) | Value | J/(mol·K) |

| Heat Capacity (Cp) at 298.15 K (gas) | Value | J/(mol·K) |

Note: The values in this table are placeholders and would need to be determined by specific calculations for this compound.

Polymerization Chemistry and Materials Science Applications of 2 Chloro 5 Phenylthiophene

Polymerization Mechanisms and Methodologies

The polymerization of 2-Chloro-5-phenylthiophene can be achieved through several advanced chemical and electrochemical methods. These techniques are designed to control the polymer's structure, molecular weight, and regioregularity, which are critical factors influencing the final material's performance.

Nickel-Catalyzed Coupling Polymerization

Nickel-catalyzed cross-coupling reactions are a cornerstone for the synthesis of polythiophenes. In the case of monomers like this compound, or its isomer 3-phenyl-2,5-dichlorothiophene, this method involves a dehalogenative polycondensation. cmu.eduacs.org The process typically utilizes a zerovalent nickel complex, often generated in situ, which catalyzes the carbon-carbon bond formation between monomer units. cmu.edu

The polymerization of 3-phenyl-2,5-dichlorothiophene, for instance, can be carried out using a catalyst system of nickel(II) chloride in the presence of zinc powder as a reducing agent and triphenylphosphine (B44618) as a ligand in a solvent like N,N-dimethylformamide (DMF). acs.org This type of Yamamoto coupling polymerization proceeds via the oxidative addition of the C-Cl bonds to the Ni(0) center, followed by reductive elimination to form the bi-aryl linkage and regenerate the catalyst. While effective, controlling the molecular weight and minimizing defects can be challenging. The choice of catalyst, such as Ni(dppp)Cl2 (dppp = 1,3-diphenylphosphinopropane), can influence the reaction, though less active monomers like dichlorothiophenes may lead to lower yields compared to their bromo- or iodo-counterparts. cmu.edu

Table 1: Representative Nickel Catalyst System for Dichlorophenylthiophene Polymerization

| Monomer | Catalyst System | Conditions | Resulting Polymer |

|---|

Regioregular Polythiophene Synthesis Strategies

Regioregularity, specifically the head-to-tail (HT) coupling of substituted thiophene (B33073) units, is crucial for maximizing π-conjugation and achieving superior electronic properties in the resulting polymers. For a monomer like this compound, achieving high regioregularity requires precise control over the polymerization chemistry.

Methods like the McCullough and Rieke syntheses were developed to produce highly regioregular poly(3-alkylthiophenes). cmu.edu These strategies involve the formation of a regiospecific organometallic intermediate. For example, the McCullough method generates a single, stable Grignard reagent isomer that polymerizes with a nickel catalyst to yield nearly 100% HT-coupled polymers. cmu.edu

Adapting these strategies for this compound would involve the selective metalation at one of the carbon-halogen bonds to create a reactive intermediate. For instance, deprotonative metalation of a 2-chloro-3-substituted thiophene at the 5-position using a bulky magnesium amide base (TMPMgCl·LiCl) can generate a specific organometallic species. kobe-u.ac.jpnih.gov Subsequent nickel-catalyzed cross-coupling polymerization can then lead to a regioregular polymer. nih.govresearchgate.net The use of N-heterocyclic carbene (NHC) ligands on the nickel catalyst has been shown to be particularly effective for the polymerization of less reactive chlorothiophenes. researchgate.netsemanticscholar.org

Electropolymerization Techniques

Electropolymerization is an alternative method for synthesizing conductive polymer films directly onto an electrode surface. researchgate.netrsc.org This technique involves the electrochemical oxidation of the monomer in a suitable electrolyte solution. rsc.org For thiophene derivatives, this process typically occurs via the coupling of radical cations generated at the electrode surface. rsc.org The oxidation potential of the monomer is a key parameter, with more electron-rich thiophenes generally polymerizing at lower potentials. acs.org

The electrochemical oxidation of aryl-substituted thiophenes has been studied, showing that the monomer's structure significantly impacts the polymerization process and the resulting polymer's properties. acs.org The presence of a phenyl group, as in this compound, influences the oxidation potential and the conjugation length of the final polymer. acs.org The process allows for the formation of thin, uniform polymer layers, and the properties of the film can be tuned by controlling the electropolymerization parameters such as applied potential, solvent, and electrolyte. researchgate.netresearchgate.net While this method offers straightforward film deposition, achieving high regioregularity and high molecular weights comparable to chemical methods can be difficult. rsc.org

Catalyst-Transfer Polymerization Approaches

Catalyst-transfer polymerization (CTP), also known as catalyst transfer polycondensation (CTP), is a living, chain-growth polymerization method that provides excellent control over polymer molecular weight and low polydispersity. wikipedia.org This technique has been successfully applied to the synthesis of conjugated polymers, including polythiophenes. wikipedia.orgresearchgate.net

The mechanism involves the catalyst, typically a nickel or palladium complex, "walking" along the growing polymer chain after each monomer addition. wikipedia.orgnih.gov This intramolecular transfer of the catalyst to the new chain end prevents random termination and re-initiation events, leading to the characteristics of a living polymerization. wikipedia.org For a monomer like this compound, CTP would proceed by forming an organometallic species (e.g., a Grignard or organozinc reagent) which then polymerizes in the presence of a suitable nickel catalyst. Research has shown that 2-chloro-5-chloromagnesio-3-hexylthiophene can be polymerized using a nickel catalyst with an N-heterocyclic carbene (NHC) ligand, demonstrating the applicability of CTP to chlorothiophene monomers. semanticscholar.org This approach offers a powerful route to well-defined block copolymers and other complex architectures. researchgate.netcmu.edu

Table 2: Comparison of Polymerization Methodologies for Substituted Thiophenes

| Method | Key Advantage | Typical Catalyst/Initiator | Control over Regioregularity |

|---|---|---|---|

| Nickel-Catalyzed Coupling | Scalability | Ni(dppp)Cl2, Ni(dppe)Cl2 | Moderate to Good |

| Regioregular Synthesis (e.g., McCullough) | High Regioregularity (>98% HT) | Grignard Reagent + Ni(dppp)Cl2 | Excellent |

| Electropolymerization | Direct Film Deposition | Applied Potential | Generally Poor to Moderate |

Conjugated Polymers and Organic Electronic Materials

The polymerization of this compound yields poly(phenylthiophene) derivatives, which are a class of conjugated polymers. These materials are of significant interest for their potential use in organic electronics due to their tunable optoelectronic properties and environmental stability. cmu.edu

Development of Conductive Polymers and Organic Semiconductors

Polythiophenes are intrinsically semiconducting materials that can be made electrically conductive through a process called doping. cmu.edumdpi.com The introduction of substituents like the phenyl group in poly(this compound) directly influences the polymer's electronic structure, including its band gap, and solubility. acs.org These properties are critical for applications in organic electronic devices. smolecule.com

Polymers derived from phenyl-substituted thiophenes are investigated for use as active materials in:

Organic Field-Effect Transistors (OFETs): The ordered, regioregular structure of these polymers facilitates efficient charge transport, which is essential for high-performance transistors. rsc.org

Organic Photovoltaics (OPVs): As electron-donating materials, they can be blended with electron-accepting materials (like fullerene derivatives) to form the active layer in solar cells.

Organic Light-Emitting Diodes (OLEDs): The conjugated backbone allows for electroluminescence, and tuning the polymer structure can alter the color of the emitted light. evitachem.com

The development of new synthetic methods like CTP allows for the creation of highly pure, well-defined polythiophene derivatives. wikipedia.org This control over the material's structure is key to improving the performance and reliability of organic semiconductor devices. purdue.edu The presence of the chlorine atom in the monomer also offers a potential site for post-polymerization functionalization, further expanding the range of accessible materials and their properties.

Application in Organic Electronics and Photovoltaic Devices

Thiophene derivatives are fundamental components in the field of organic electronics due to their excellent charge transport properties. The extended π-conjugation system in polymers derived from this compound enhances hole mobility, a critical factor for efficient organic photovoltaic (OPV) devices.

The chlorination of the thiophene ring plays a significant role in the performance of organic solar cells. For instance, the introduction of chlorine atoms into acceptor-donor-acceptor (A-D-A) type non-fullerene acceptors (NFAs) has been shown to improve the power conversion efficiency (PCE) of organic solar cells. In one study, a chlorinated NFA (C8-ITCC-Cl) exhibited a PCE of 12.7%, a notable increase from the 10.8% achieved by its non-chlorinated counterpart. researchgate.net This enhancement is attributed to the strong electron-withdrawing nature of chlorine, which lowers the energy levels of the molecule and red-shifts its absorption spectrum. researchgate.net

Furthermore, the presence of chlorine atoms can induce stronger noncovalent interactions, which promotes better-ordered molecular packing and π-π stacking, leading to higher electron mobility. researchgate.net The improved planarity and red-shifted absorption caused by chlorination can result in a higher external quantum efficiency (EQE), with values reaching up to 75% in the 630-850 nm wavelength range. researchgate.net

In the context of all-polymer solar cells, poly(3-(4-n-octyl)-phenylthiophene) (POPT), a derivative of phenylthiophene, has demonstrated significant potential. When used in a bilayer device with an electron acceptor material, POPT-based devices achieved a PCE of 2.0%, outperforming analogous devices made with the well-studied poly(3-hexylthiophene) (P3HT), which reached a peak efficiency of 0.93%. escholarship.org The higher performance of the POPT device was attributed to a larger short-circuit current (Jsc). escholarship.org Bulk heterojunction devices fabricated with POPT and a fullerene acceptor ( scispace.comscispace.com-phenyl-C61-butyric acid methyl ester, or PC61BM) have yielded a PCE of 3.1%. nih.gov

The incorporation of a thiophene unit into donor-acceptor-donor (D-A-D) modular chromophores has also been shown to significantly enhance photovoltaic performance. A device based on a thiophene-containing chromophore (AS2) blended with PC61BM achieved a PCE of 4.10%, a nearly threefold increase compared to a similar chromophore without the thiophene moiety (AS1), which had a PCE of 1.23%. scispace.com This improvement is credited to the extended molecular conjugation from the thiophene, which enhances light-harvesting capabilities and increases the short-circuit current density. scispace.com

Below is a table summarizing the performance of various photovoltaic devices incorporating derivatives of phenylthiophene.

| Donor Material | Acceptor Material | Device Architecture | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) (%) |

| POPT | CNPPV | Bilayer | 2.0 escholarship.org | - | - | - |

| P3HT | CNPPV | Bilayer | 0.93 escholarship.org | - | - | - |

| POPT | PC61BM | Bulk Heterojunction | 3.1 nih.gov | - | - | - |

| AS2 | PC61BM | Bulk Heterojunction | 4.10 scispace.com | - | - | - |

| AS1 | PC61BM | Bulk Heterojunction | 1.23 scispace.com | - | - | - |

| PBDB-TF | C8-ITCC-Cl | Bulk Heterojunction | 12.7 researchgate.net | - | 0.95 researchgate.net | 73 researchgate.net |

| PBDB-TF | C8-ITCC | Bulk Heterojunction | 10.8 researchgate.net | - | 1.04 researchgate.net | - |

Influence of Polymer Architecture on Material Performance

The architecture of polymers derived from this compound significantly influences their material properties and, consequently, their performance in electronic devices. The planarity of the polymer backbone is a crucial factor, as it promotes π–π stacking, which can lead to high charge carrier mobility. nih.gov

Modifications to the polymer structure, such as the introduction of side chains, can have a profound impact. For example, adding alkoxy side chains to the phenyl spacer of a diketopyrrolopyrrole (DPP)-phenyl copolymer can alter the physical and optoelectronic properties. nih.gov These substitutions can increase chain flexibility and lead to a redshift in the absorption spectrum. nih.gov However, these changes can also affect the blend morphology when mixed with fullerene acceptors, which in turn impacts the photovoltaic performance. nih.gov

In a study comparing a parent DPP-phenyl copolymer (P1) with versions having methoxy (B1213986) (P2) and octyloxy (P3) side chains, the parent polymer exhibited the best photovoltaic performance. nih.gov While the alkoxy-substituted polymers showed a broader and redshifted absorption, their device performance was limited by lower open-circuit voltages and varying current densities. nih.gov The differences in current densities were linked to variations in the polymer:fullerene blend morphologies. nih.gov

The synthesis method also plays a critical role in determining the polymer's properties. For instance, Grignard Metathesis (GRIM) polymerization of 3-(4-n-octyl)-phenylthiophene (POPT) yields a material with favorable electronic and optical properties for OPVs, including a bandgap of 1.8 eV and hole mobilities as high as 0.05 cm²/(V·s) in field-effect transistors. escholarship.orgnih.gov

The following table details the photovoltaic data for devices based on different DPP-phenyl copolymer architectures.

| Material | Polymer:PC71BM (w:w) | Thickness (nm) | Jsc (mA/cm²) | Voc (mV) | FF (%) | η (%) |

| P1 | 1:2 | 125 | 8.4 | 780 | 49 | 3.2 |

| P2 | 1:2 | 80 | 3.4 | 590 | 45 | 0.9 |

| P3 | 1:2 | 77 | 7.1 | 600 | 46 | 2.0 |

Data from nih.gov

Advanced Materials Fabrication and Nanomaterials

Utilization in Nanoparticle Synthesis and Functionalization

The unique chemical properties of this compound and its derivatives make them suitable for the fabrication of advanced nanomaterials. Polythiophene-based nanoparticles have garnered significant interest due to their charge conduction, light absorption/emission properties, and stability. researchgate.net